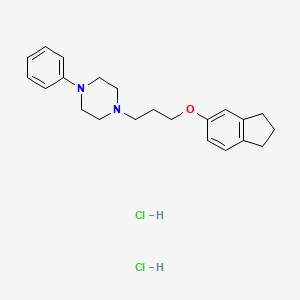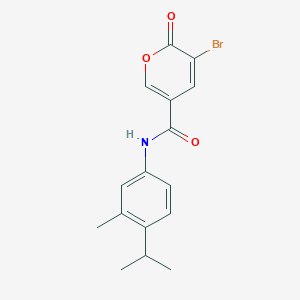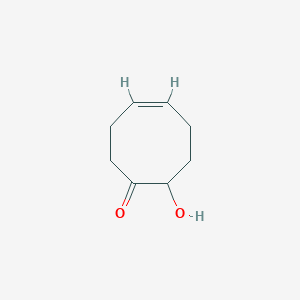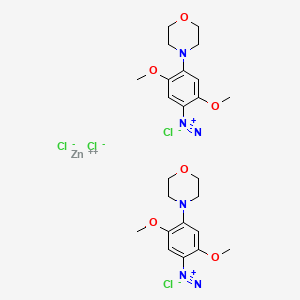
zinc;2,5-dimethoxy-4-morpholin-4-ylbenzenediazonium;tetrachloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc;2,5-dimethoxy-4-morpholin-4-ylbenzenediazonium;tetrachloride is a complex chemical compound with the molecular formula C_8H_14O_6. It is known for its unique structure and properties, making it a subject of interest in various scientific fields .
Preparation Methods
The synthesis of zinc;2,5-dimethoxy-4-morpholin-4-ylbenzenediazonium;tetrachloride involves several stepsThe reaction conditions typically involve controlled temperatures and specific pH levels to ensure the stability of the diazonium compound .
Chemical Reactions Analysis
Zinc;2,5-dimethoxy-4-morpholin-4-ylbenzenediazonium;tetrachloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form amines or other reduced forms.
Scientific Research Applications
Zinc;2,5-dimethoxy-4-morpholin-4-ylbenzenediazonium;tetrachloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of zinc;2,5-dimethoxy-4-morpholin-4-ylbenzenediazonium;tetrachloride involves its interaction with specific molecular targets. The diazonium group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The pathways involved in its action include the inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Zinc;2,5-dimethoxy-4-morpholin-4-ylbenzenediazonium;tetrachloride can be compared with other similar compounds such as:
Zinc;2,5-dibutoxy-4-morpholin-4-ylbenzenediazonium;tetrachloride: This compound has similar structural features but different substituents, leading to variations in its chemical and biological properties.
Zinc;2,5-dimethoxy-4-morpholin-4-ylbenzenediazonium;chloride: This compound differs in the anionic part, which can affect its solubility and reactivity.
These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and properties.
Properties
CAS No. |
52593-56-3 |
|---|---|
Molecular Formula |
C24H32Cl4N6O6Zn |
Molecular Weight |
707.7 g/mol |
IUPAC Name |
zinc;2,5-dimethoxy-4-morpholin-4-ylbenzenediazonium;tetrachloride |
InChI |
InChI=1S/2C12H16N3O3.4ClH.Zn/c2*1-16-11-8-10(15-3-5-18-6-4-15)12(17-2)7-9(11)14-13;;;;;/h2*7-8H,3-6H2,1-2H3;4*1H;/q2*+1;;;;;+2/p-4 |
InChI Key |
JJWMNEYXBFVLAP-UHFFFAOYSA-J |
Canonical SMILES |
COC1=CC(=C(C=C1[N+]#N)OC)N2CCOCC2.COC1=CC(=C(C=C1[N+]#N)OC)N2CCOCC2.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(Hydroxymethyl)phenyl]ethane-1,2-diol](/img/structure/B14157366.png)
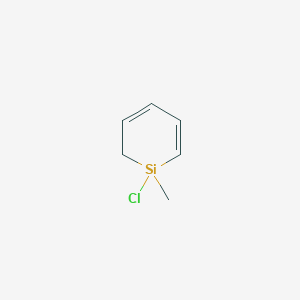
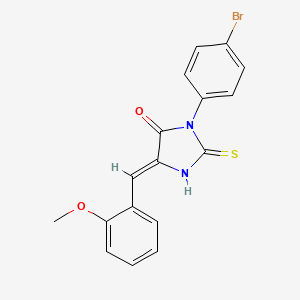
![2-[(2-Carboxyphenyl)carbamoylamino]benzoic acid](/img/structure/B14157383.png)
methanone](/img/structure/B14157386.png)
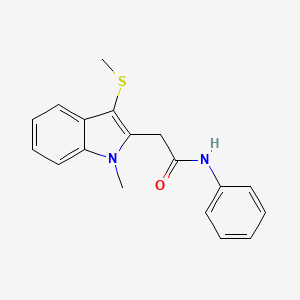
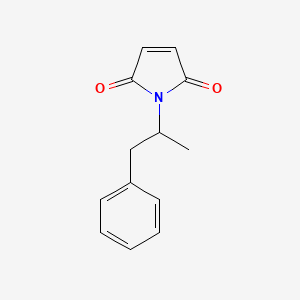
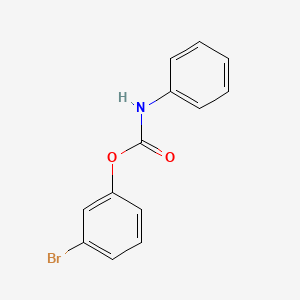
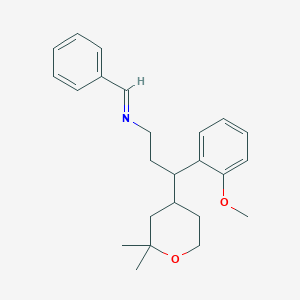
![3,4-dihydroisoquinolin-2(1H)-yl[2-(2-methylphenyl)quinolin-4-yl]methanone](/img/structure/B14157418.png)
